molecular formula C16H15N3O4 B2955567 1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 937623-70-6

1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2955567
CAS No.: 937623-70-6
M. Wt: 313.313
InChI Key: CBCVYCCUGFAPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with a 2,4-dimethoxyphenylmethyl group and at position 5 with a carboxylic acid. The dimethoxyphenyl group enhances lipophilicity, while the carboxylic acid contributes to hydrogen bonding and target engagement. It is a key intermediate for amide derivatives, such as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a therapeutic target in oncology .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-22-13-4-3-10(14(6-13)23-2)9-19-15-11(8-18-19)5-12(7-17-15)16(20)21/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVYCCUGFAPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 937623-70-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H15N3O4
  • Molecular Weight : 313.31 g/mol
  • IUPAC Name : 1-[(2,4-dimethoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • Appearance : Powder

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
  • Case Study : In vitro studies demonstrated that certain pyrazolo derivatives exhibited high efficacy against viruses such as the vesicular stomatitis virus (VSV) and hepatitis A virus (HAV). One study reported a selective index indicating strong antiviral activity at low concentrations (20 μg/10^5 cells) against HAV .
CompoundVirus TargetedConcentrationEfficacy
Compound 5HSV-1500 μg/mLCurative activity: 56.8%
Compound 6VSVVariesHigh EC50 values

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored:

  • Inhibition of COX Enzymes : Compounds similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes effectively. One study highlighted IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
CompoundCOX Inhibition IC50 (μmol)
50.04 ± 0.09
Celecoxib0.04 ± 0.01

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold is also being investigated for its anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth.
  • Research Findings : Several studies have indicated that derivatives can reduce cell viability in various cancer cell lines through apoptosis induction pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring enhances the lipophilicity and biological activity.
  • Core Structure Importance : The pyrazolo[3,4-b]pyridine core is essential for maintaining the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core

The table below highlights structural analogs with modifications at position 1 (R1) and position 5 (R5):

Compound Name R1 Substituent R5 Group Key Properties/Applications References
Target Compound 2,4-Dimethoxyphenylmethyl -COOH NAMPT inhibition, anticancer research
Riociguat (BAY 63-2521) 2-Fluorophenylmethyl Methyl ester Soluble guanylate cyclase (sGC) activator for pulmonary hypertension
Etazolate Hydrochloride (SQ-20009) Ethyl Ethyl ester Phosphodiesterase-4 (PDE4) inhibitor, neuroprotective effects
1-[(3-Chlorophenyl)methyl] analog 3-Chlorophenylmethyl -COOH Discontinued research compound (CymitQuimica)
1-(Pyridin-3-ylmethyl) analog Pyridin-3-ylmethyl -COOH Research chemical (Santa Cruz Biotechnology)
1-Ethyl-4-cyclohexyl-6-cyclopropyl analog (CAS 872684-23-6) Ethyl, cyclohexyl, cyclopropyl Methyl ester Predicted high lipophilicity (density: 1.32 g/cm³)
Key Observations:
  • R1 Substituent Effects: Electron-Donating Groups (e.g., -OCH₃ in target compound): Enhance metabolic stability but may increase lipophilicity (logP). The 2,4-dimethoxy group optimizes NAMPT binding via π-π stacking and hydrophobic interactions . Halogenated Groups (e.g., -F in Riociguat): Improve target selectivity and bioavailability. Riociguat’s 2-fluorobenzyl group enhances sGC binding affinity .
  • R5 Group Modifications :

    • Carboxylic Acid (-COOH) : Critical for NAMPT inhibition in the target compound, as it forms hydrogen bonds with the enzyme’s active site .
    • Ester Derivatives (e.g., methyl/ethyl esters) : Serve as prodrugs (e.g., Riociguat’s ester is hydrolyzed in vivo to the active acid) .

Physicochemical Properties

Property Target Compound Riociguat (Ester) 1-(Pyridin-3-ylmethyl) Analog
Molecular Weight ~342 g/mol 360.39 g/mol ~310 g/mol
Predicted logP ~2.5 (high) ~3.0 ~1.8 (lower due to pyridine)
Solubility Low (acid form) Moderate (ester) Moderate
Metabolic Stability High Moderate Variable

Q & A

Q. Advanced Mechanistic Studies

  • Kinetic profiling : Monitor intermediate formation via LC-MS or in-situ IR.
  • Isotopic labeling : Introduce ¹³C or ²H to track bond formation ().
  • Computational modeling : DFT calculations to identify transition states () .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Crystallography
Challenges include poor solubility and polymorphism. Solutions:

  • Co-solvents : Use DMSO/water mixtures for slow evaporation.
  • Cryo-crystallization : Rapid cooling to trap metastable forms.
  • Software tools : SHELXTL for refining disordered structures () .

How do computational methods (e.g., DFT) validate experimental data for this compound?

Advanced Computational Modeling
DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Electronic properties : HOMO-LUMO gaps correlating with UV-Vis spectra.
  • Vibrational frequencies : Validate IR peak assignments ().
  • Solvent effects : PCM models to simulate polar environments .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Biological Evaluation
Design assays to target specific pathways (e.g., kinase inhibition):

  • Enzyme inhibition : Fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity controls : Use HEK-293 cells to assess selectivity ().
  • Dose-response curves : IC₅₀ determination via nonlinear regression .

How can substituents (e.g., 2,4-dimethoxyphenyl) influence the compound’s physicochemical properties?

Q. Advanced Structure-Activity Relationship (SAR)

  • LogP calculations : Predict lipophilicity changes using ChemDraw.
  • Hydrogen bonding : Methoxy groups enhance solubility via polar interactions ().
  • Steric maps : Molecular docking to assess binding pocket compatibility .

How should researchers address discrepancies between theoretical and experimental melting points?

Q. Advanced Data Analysis

  • Purity checks : HPLC-MS to detect impurities.
  • Thermogravimetric analysis (TGA) : Rule out decomposition.
  • Polymorph screening : Use differential scanning calorimetry (DSC) .

What synthetic routes are recommended for fluorinated analogs of this compound?

Advanced Derivative Synthesis
Fluorination strategies include:

  • Electrophilic fluorination : Selectfluor® at C-5 or C-6 positions.
  • Nucleophilic substitution : KF/Al₂O₃ with halogenated precursors ().
  • 19F NMR : Monitor reaction progress and regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.